molecular formula C23H29N3O2 B5638646 2-ethyl-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

2-ethyl-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5638646
M. Wt: 379.5 g/mol
InChI Key: WHFQAVJPFYLTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which is structurally related to our compound of interest, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring with ethyl chloroformate, followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(OiPr)4 (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been thoroughly examined through techniques like single crystal X-ray diffraction. For example, the synthesis and structural characterization of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane revealed a complex supramolecular chain and network structure, primarily formed through intermolecular hydrogen bonds (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives are synthesized through reactions that demonstrate the compound's reactivity and versatility. For instance, the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor is a key step in producing diversified 3,9-diazaspiro[5.5]undecane derivatives, highlighting the compound's chemical reactivity (Yang et al., 2008).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives are influenced by their molecular structure. For example, the crystal structure of a related compound, (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, showed a non-planar 1,3-dioxane ring exhibiting a chair conformation, which is crucial for understanding the physical properties such as melting points and solubility (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including reactivity and stability, are central to their potential applications. Catalyst-free synthesis methods have been developed for nitrogen-containing spiro heterocycles, showcasing the versatility and reactivity of these compounds under various conditions (Aggarwal et al., 2014).

properties

IUPAC Name

2-ethyl-9-(1-methylpyrrole-2-carbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-25-17-23(16-19(21(25)27)18-8-5-4-6-9-18)11-14-26(15-12-23)22(28)20-10-7-13-24(20)2/h4-10,13,19H,3,11-12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFQAVJPFYLTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=CC=CN3C)CC(C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

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